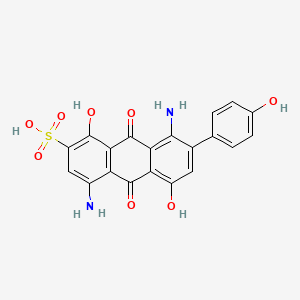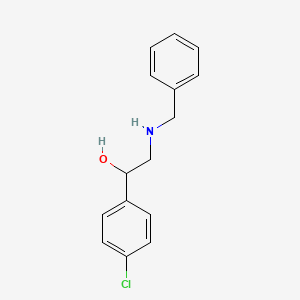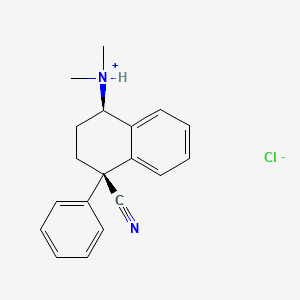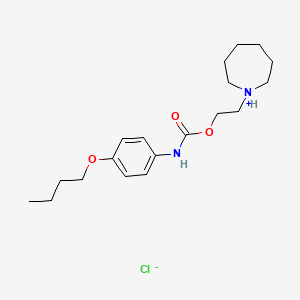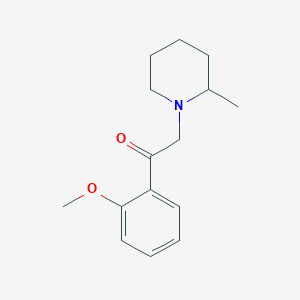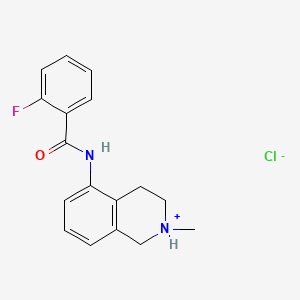
Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a fluorobenzamido group and a methyl group, making it a unique derivative of isoquinoline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride typically involves multiple steps. The starting material is usually a substituted benzene derivative, which undergoes a series of reactions including nitration, reduction, and cyclization to form the isoquinoline core. The fluorobenzamido group is introduced through an amide coupling reaction, and the final product is obtained as a hydrochloride salt through acid-base reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Cyclization: Formation of the isoquinoline ring system.
Amide Coupling: Introduction of the fluorobenzamido group.
Salt Formation: Conversion to the hydrochloride salt for stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and tetrahydroisoquinolines, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound, lacking the fluorobenzamido and methyl groups.
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride is unique due to the presence of the fluorobenzamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
51024-63-6 |
|---|---|
Formule moléculaire |
C17H18ClFN2O |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
2-fluoro-N-(2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-5-yl)benzamide;chloride |
InChI |
InChI=1S/C17H17FN2O.ClH/c1-20-10-9-13-12(11-20)5-4-8-16(13)19-17(21)14-6-2-3-7-15(14)18;/h2-8H,9-11H2,1H3,(H,19,21);1H |
Clé InChI |
VIAGVJQANYOLAO-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




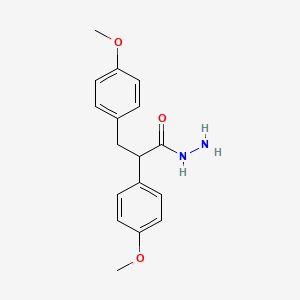
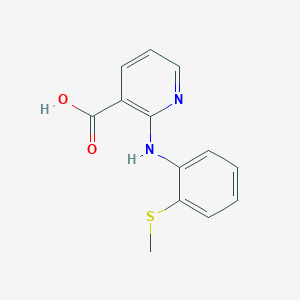
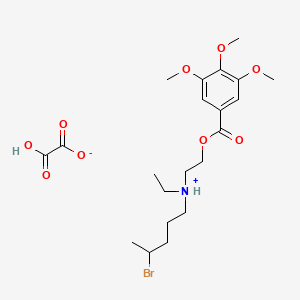
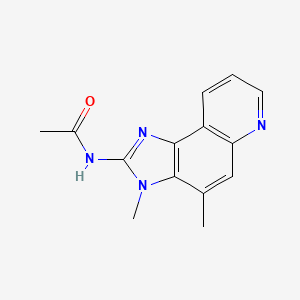
![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)


